Phosphatidylinositol-5-phosphate
Description
Properties
Molecular Formula |
C46H82O16P2 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1 |
InChI Key |
UBXIJOJXUFYNRG-MPJQEMCDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyms |
phosphatidylinositol 5-phosphate phosphatidylinositol-5-phosphate PtdIns-5-P PTDINS5P |
Origin of Product |
United States |
Scientific Research Applications
Cellular Signaling and Function
1. Role in Cell Proliferation and Survival
PI5P is involved in several signaling pathways that regulate cell proliferation and survival. It has been shown to influence the activation of T-cells, which are essential for immune responses. The presence of PI5P in the nucleus suggests its involvement in chromatin remodeling and gene expression regulation .
2. Actin Dynamics and Cell Migration
Research indicates that PI5P regulates actin dynamics, which is critical for cell migration. It recruits and activates proteins such as Tiam1 and Rac1, facilitating cytoskeletal rearrangements necessary for cellular movement . In fibroblasts, PI5P has been identified as a central molecule that mediates cell migration in response to growth factors like FGF-1 .
3. Endosomal Trafficking
PI5P is also implicated in endosomal trafficking processes. It has been shown to accumulate on early endosomes, where it plays a role in maintaining host cell activation during bacterial infections . This function is particularly relevant for pathogens that manipulate host cell signaling pathways to facilitate their entry.
Disease Mechanisms
1. Cancer
The dysregulation of PI5P signaling pathways has been associated with various cancers. Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which convert PI5P into other phosphoinositides, are emerging as therapeutic targets due to their role in cancer cell survival and proliferation . Inhibitors targeting these kinases have shown promise in preclinical models, suggesting a potential avenue for cancer therapy.
2. Neurodegenerative Disorders
Recent studies have linked alterations in PI5P levels to neurodegenerative diseases such as Alzheimer's disease. The modulation of PI5P signaling pathways may influence neuronal survival and synaptic function, highlighting its relevance in neurobiology .
3. Immunological Disorders
Given its role in T-cell activation, PI5P is also being studied for its involvement in autoimmune diseases and other immunological disorders. Understanding how PI5P regulates immune cell functions could lead to novel therapeutic strategies for managing these conditions .
Therapeutic Potential
The exploration of PI5P as a therapeutic target is gaining momentum:
- Selective Inhibitors : Recent advancements have led to the development of selective inhibitors for PI5P4Ks that modulate PI5P levels without affecting other phosphoinositides. These inhibitors have demonstrated efficacy in preclinical models of cancer and may offer a new strategy for treatment .
- Biomarkers : Due to its involvement in various diseases, PI5P could serve as a biomarker for disease progression or treatment response, particularly in cancer and autoimmune disorders .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Phosphoinositides
Phosphoinositides are a family of membrane phospholipids distinguished by the phosphorylation pattern of their inositol headgroup. Below, PI5P is compared to structurally and functionally related phosphoinositides:
Functional Divergence
Enzyme Specificity and Tissue Expression
Key Research Findings
PI5P in Autophagy : PIP4K2A/B facilitate autophagy by converting PI5P to PI-4,5-P₂, which regulates lipid droplet metabolism . This contrasts with PI-3-P, which directly recruits autophagy machinery to membranes .
Redox Signaling : PI5P synthesis is induced by H₂O₂, enabling crosstalk with PI-3,4,5-P₃ in oxidant-dependent pathways .
PIP4K2A polymorphisms are linked to bipolar disorder, likely via dysregulated neuronal PI-4,5-P₂ signaling .
Preparation Methods
Enantioselective Catalysis for Asymmetric Phosphorylation
The enantioselective synthesis of PtdIns5P relies on chiral catalysts to achieve precise phosphorylation. A landmark study demonstrated the use of peptide-based catalysts 3 and 4 to synthesize both natural (PI5P) and unnatural (ent-PI5P) enantiomers. Catalyst 4 selectively phosphorylates the inositol C5 hydroxyl, while catalyst 3 targets the C3 position, enabling divergent synthesis from a common intermediate (Scheme 1).
Key Steps in the Synthetic Pathway:
-
Desymmetrization of myo-Inositol Derivatives : A central myo-inositol precursor is asymmetrically phosphorylated using catalysts 3 or 4 , yielding enantiomerically pure intermediates.
-
Protecting Group Strategy : Benzyloxycarbonyl (Cbz) groups protect the C3 hydroxyl, allowing selective phosphorylation at C5. Subsequent silylation and transesterification steps convert phenyl phosphate esters to benzyl esters for milder deprotection.
-
Mitsunobu Coupling : The phosphorylated inositol core is coupled to a dioctanoyl glycerol fragment under Mitsunobu conditions, forming the phosphatidylinositol backbone. This step achieves 40–89% yields depending on substrate reactivity.
-
Global Deprotection : Hydrogenolysis with Pearlman’s catalyst (palladium hydroxide on carbon) removes benzyl and Cbz groups, yielding PtdIns5P as a sodium salt. Size exclusion chromatography ensures final purity (61% yield).
Table 1: Summary of Synthetic Routes for PtdIns5P
| Step | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| Asymmetric phosphorylation | Catalysts 3 or 4 , DMF, rt | 85–92% | Enantiomeric excess >98% |
| Mitsunobu coupling | DIAD, PPh3, THF, 0°C to rt | 40–89% | Substrate-dependent efficiency |
| Deprotection | H2/Pd(OH)2, Chelex 100 resin, t-BuOH/H2O | 61% | Eliminates benzyl/Cbz groups, final purification |
Challenges in C5-Selective Phosphorylation
The C5 hydroxyl’s lower reactivity necessitates optimized conditions. For example, dibenzyl diisopropylphosphoramidite coupling at C5 requires prolonged reaction times (12–24 hours) compared to C3 phosphorylation. Impurities, such as a singlet at 1.91 ppm in ¹H NMR spectra, occasionally arise during deprotection and are mitigated by rigorous catalyst washing.
Biochemical Preparation of PtdIns5P for Functional Assays
Lipid Substrate Formulation for Kinase Studies
PtdIns5P serves as a substrate for this compound 4-kinases (PI5P4Ks) in high-throughput screens. A standardized protocol involves:
-
Lipid Solubilization : D-myo-di16-PtIns(5)P (1 mg) is suspended in DMSO (333 μL) with 1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS) to enhance solubility.
-
Sonication and Vortexing : The mixture is sonicated for 1 minute and vortexed to disperse aggregates, forming a stable emulsion.
-
Assay Integration : The lipid mixture is combined with PI5P4Kα enzyme, Hepes buffer, and CHAPS detergent to create a reagent for quantitative high-throughput screening (qHTS).
Table 2: Composition of PI5P4Kα Assay Reagent
| Component | Concentration | Role |
|---|---|---|
| D-myo-di16-PtIns(5)P | 31 μM | Substrate for PI5P4Kα |
| DPPS | 79 μM | Lipid carrier enhancing solubility |
| PI5P4Kα | 10 nM | Enzyme for PtdIns(4,5)P2 synthesis |
| CHAPS | 0.1% | Detergent for membrane stabilization |
Quality Control and Validation
The lipid substrate’s purity is critical for reliable assay results. HPLC analysis confirms the absence of degradation products, while ADP-Glo™ assays quantify kinase activity by measuring ATP-to-ADP conversion. Control experiments without enzyme or substrate establish baseline signals, ensuring data accuracy .
Q & A
Q. What are the current methodologies for detecting and quantifying PI5P in cellular systems?
PI5P's low abundance necessitates sensitive techniques. Immunoaffinity chromatography (e.g., using monoclonal antibodies like Anti-PIP5K3) is effective for isolating PI5P-binding proteins . High-throughput assays using fluorescence or colorimetric detection (e.g., homogeneous assays with Rapamycin-based probes) enable scalable quantification . For tissue-specific studies, subcellular fractionation combined with lipid extraction and mass spectrometry is recommended to account for compartmentalized pools of PI5P .
Q. How do researchers model PI5P's role in phosphoinositide signaling pathways?
PI5P is primarily studied in the context of its conversion to PI(4,5)P2 via kinases like PIP4K2B and PIPKIIγ. Experimental designs often involve:
- Knockdown/knockout models : Silencing PIP4K2B in p53-deficient mice to assess tumor growth modulation .
- Enzymatic assays : Measuring PI5P 4-kinase activity in vitro using recombinant enzymes (e.g., PIPKIIγ) and lipid substrates .
- Localization studies : Immunostaining with ER-specific markers (e.g., calnexin) to track PIPKIIγ's activity in mitogen-stimulated cells .
Q. What are the standard controls for ensuring specificity in PI5P-related assays?
- Background subtraction : Use sample-free wells to normalize readings in fluorometric/colorimetric assays .
- Inhibitor validation : Pre-treat samples with PI5P kinase inhibitors (e.g., PI5P4K-946) to confirm signal dependency .
- Replicate consistency : Run duplicates for all samples and standards to minimize variability .
Advanced Research Questions
Q. How can contradictory data on PIP4K2B's role in cancer progression be resolved?
Discrepancies arise from tissue-specific expression and stress conditions. To address this:
- Context-dependent assays : Compare PIP4K2B activity in stressed vs. unstressed tumor models (e.g., serum-starved vs. EGF-treated cells) .
- Multi-omics integration : Correlate PIP4K2B expression with phosphoproteomics data to identify downstream effectors like PI3K/AKT .
- Orthogonal validation : Use ITC (isothermal titration calorimetry) to confirm polyphosphate-PIP4K2B interactions, despite solubility challenges .
Q. What experimental strategies are used to analyze post-translational modifications of PI5P kinases?
PIPKIIγ's phosphorylation status impacts its electrophoretic mobility and activity. Key methods include:
- Metabolic labeling : Treat cells with [32P]orthophosphate to track in vivo phosphorylation .
- Phosphatase treatment : Use alkaline phosphatase to resolve phosphorylation-induced band shifts on SDS-PAGE .
- Site-directed mutagenesis : Mutate serine/threonine residues in the kinase domain to assess functional consequences .
Q. How do researchers investigate PI5P's regulatory role in endoplasmic reticulum (ER) signaling?
- Subcellular fractionation : Isolate ER membranes via density gradient centrifugation to measure PI5P 4-kinase activity .
- Live-cell imaging : Use PI5P-specific biosensors (e.g., GFP-tagged lipid-binding domains) to monitor real-time fluctuations in ER PI5P levels .
- CRISPR screens : Identify ER-resident proteins interacting with PIPKIIγ using genome-wide knockout libraries .
Q. What are the challenges in expressing recombinant PI5P kinases, and how are they addressed?
PIP4K2B's lipophilic structure often causes insolubility. Solutions include:
- Membrane scaffold proteins : Co-express PIP4K2B with lipid bilayers or nanodiscs to stabilize its conformation .
- Truncation variants : Express kinase domains (e.g., residues 1-300) lacking hydrophobic regions to improve solubility .
- Detergent screening : Test zwitterionic detergents (e.g., CHAPS) during purification to maintain activity .
Q. How can PI5P's involvement in stress responses be dissected from overlapping lipid pathways?
- Pharmacological inhibition : Combine PI5P kinase inhibitors (e.g., PI5P4K-946) with PI3K/mTOR inhibitors to isolate pathway-specific effects .
- Lipidomics profiling : Use LC-MS/MS to quantify PI5P and its metabolites under oxidative stress vs. nutrient deprivation .
- Genetic epistasis : Cross PI5P kinase mutants with PI3K/AKT pathway mutants in model organisms .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing PI5P-related data?
Q. How should researchers optimize PI5P assays for low-abundance samples?
- Signal amplification : Use enzyme-linked probes (e.g., horseradish peroxidase) in ELISA-based detection .
- Pre-analytical enrichment : Immunoprecipitate PI5P-binding proteins (e.g., DAB1) to concentrate signals .
- Dynamic range calibration : Dilute samples exceeding standard curve limits and re-analyze with adjusted dilution factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
